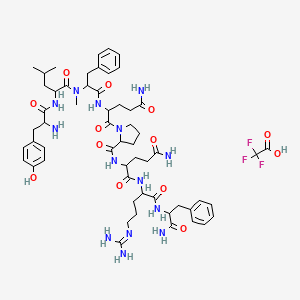

1-Trityl-1H-1,2,3-triazole-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸は、1位にトリチル基、4位にカルボン酸基が置換されたヘテロ環式化合物です。

製法

合成経路と反応条件: 1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸の合成は、一般的に、アジドとアルキンの環状付加反応、いわゆるヒュイスゲン環状付加反応または「クリックケミストリー」を用いて行われます。この反応は、銅(I)イオンを触媒とし、穏和な条件下で行われ、トリアゾール環が生成されます . トリチル基は、トリチル化反応によって導入することができ、トリチルクロリドが塩基の存在下でトリアゾール誘導体と反応します .

工業的製造方法: 1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸の工業的製造には、連続フロー合成技術を用いる場合があり、反応制御の向上、収率の向上、スケーラビリティなどの利点があります . 炭素担持銅などの不均一系触媒を使用することで、合成プロセスの効率をさらに高めることができます .

化学反応解析

反応の種類: 1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸は、以下を含むさまざまな化学反応を起こします。

酸化: トリアゾール環は酸化されてトリアゾールN-オキシドを形成することができます。

還元: トリアゾール環の還元によりジヒドロトリアゾールが生成されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: トリアゾールN-オキシド。

還元: ジヒドロトリアゾール。

置換: さまざまな官能基を持つトリアゾール誘導体.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . The trityl group can be introduced via a tritylation reaction, where a trityl chloride reacts with the triazole derivative in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and scalability . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

Reduction: Reduction of the triazole ring can yield dihydrotriazoles.

Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Triazole N-oxides.

Reduction: Dihydrotriazoles.

Substitution: Triazole derivatives with various functional groups.

科学的研究の応用

1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸は、科学研究において幅広い用途があります。

作用機序

1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸の作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。 トリアゾール環はアミド結合を模倣することができ、酵素の活性部位に結合してその活性を阻害することができます . トリチル基は化合物の安定性と親油性を高め、タンパク質の疎水性領域との相互作用を促進します .

類似化合物:

1H-1,2,4-トリアゾール-3-カルボン酸: 構造が似ていますが、トリチル基がないため、親油性と安定性が低くなります.

メチル-1H-1,2,4-トリアゾール-3-カルボン酸塩: 反応性と溶解性特性が異なるメチルエステル誘導体.

独自性: 1-トリチル-1H-1,2,3-トリアゾール-4-カルボン酸は、トリチル基の存在により、安定性、親油性、生物学的標的の疎水性領域との相互作用の可能性が高まっているため、ユニークな化合物です。 これは、特定の特性を持つ医薬品や材料の開発に役立つ化合物です .

類似化合物との比較

1H-1,2,4-Triazole-3-carboxylic acid: Similar in structure but lacks the trityl group, making it less lipophilic and stable.

Methyl-1H-1,2,4-triazole-3-carboxylate: A methyl ester derivative with different reactivity and solubility properties.

Uniqueness: 1-Trityl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the trityl group, which enhances its stability, lipophilicity, and potential for interaction with hydrophobic regions of biological targets. This makes it a valuable compound for the development of pharmaceuticals and materials with specific properties .

特性

分子式 |

C22H17N3O2 |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

1-trityltriazole-4-carboxylic acid |

InChI |

InChI=1S/C22H17N3O2/c26-21(27)20-16-25(24-23-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |

InChIキー |

WWGLDLXPDASERX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=N4)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)

![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)